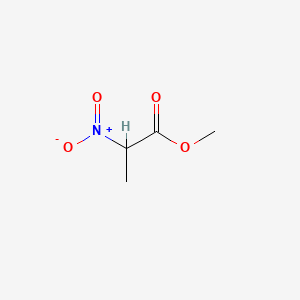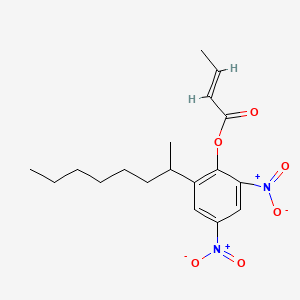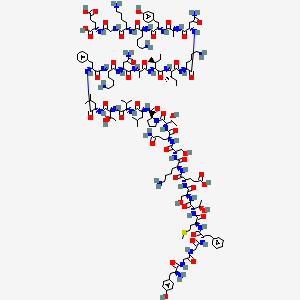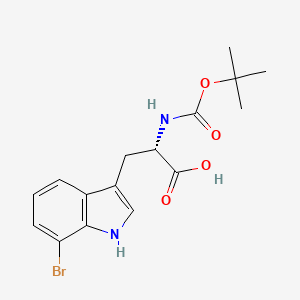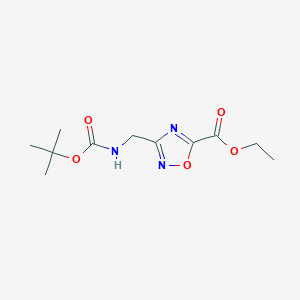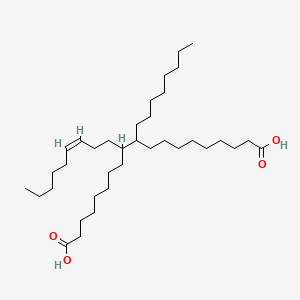![molecular formula C12H12N2O2 B3029366 [2,2'-Bipyridine]-5,5'-diyldimethanol CAS No. 63361-65-9](/img/structure/B3029366.png)
[2,2'-Bipyridine]-5,5'-diyldimethanol
描述
[2,2’-Bipyridine]-5,5’-diyldimethanol is an organic compound that belongs to the bipyridine family. This compound is characterized by two pyridine rings connected at the 2 and 2’ positions, with hydroxymethyl groups attached at the 5 and 5’ positions. It is a versatile ligand widely used in coordination chemistry, catalysis, and material science due to its ability to form stable complexes with various metal ions.
作用机制
Target of Action
Similar compounds are often used in organic synthesis as protecting groups for aldehydes and ketones .
Mode of Action
The mode of action of 5,5’-Bis(hydroxymethyl)-2,2’-bipyridine involves the formation of acetals, a common carbonyl compound derivative . This process is typically catalyzed by an acid and involves a dehydration process, as a water molecule is formed from the starting materials . The reaction is an equilibrium process that is usually performed in an organic solvent, where water is removed from the reaction to shift the equilibrium towards product formation .
Biochemical Pathways
The compound is involved in the formation of acetals, which are often used in organic synthesis . This suggests that it may play a role in various biochemical pathways involving aldehydes and ketones.
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability .
Result of Action
The compound’s role in the formation of acetals suggests that it may have significant effects on cellular metabolism, particularly in pathways involving aldehydes and ketones .
Action Environment
The action of 5,5’-Bis(hydroxymethyl)-2,2’-bipyridine is influenced by environmental factors such as pH and temperature . For example, the formation of acetals is typically catalyzed by an acid and performed in an organic solvent . Additionally, the reaction takes place with good yields due to the insolubility of the final product in the aqueous reaction medium .
生化分析
Biochemical Properties
[2,2’-Bipyridine]-5,5’-diyldimethanol plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it can chelate with metal ions such as copper, iron, and cobalt, which are essential cofactors in various enzymatic reactions . The nature of these interactions often involves the formation of five-membered chelate rings, which stabilize the metal ion and enhance the catalytic activity of the enzyme.
Cellular Effects
The effects of [2,2’-Bipyridine]-5,5’-diyldimethanol on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . Additionally, [2,2’-Bipyridine]-5,5’-diyldimethanol can affect the redox state of cells by chelating metal ions involved in oxidative stress pathways, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, [2,2’-Bipyridine]-5,5’-diyldimethanol exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. For instance, the compound can inhibit metalloenzymes by sequestering their metal cofactors, thereby reducing their catalytic activity . Additionally, [2,2’-Bipyridine]-5,5’-diyldimethanol can modulate gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2,2’-Bipyridine]-5,5’-diyldimethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2,2’-Bipyridine]-5,5’-diyldimethanol is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of [2,2’-Bipyridine]-5,5’-diyldimethanol vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative stress and neurodegeneration . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
[2,2’-Bipyridine]-5,5’-diyldimethanol is involved in several metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit the activity of metalloenzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of [2,2’-Bipyridine]-5,5’-diyldimethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of [2,2’-Bipyridine]-5,5’-diyldimethanol is crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals . This localization can affect the compound’s activity by modulating its interactions with organelle-specific proteins and enzymes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,5’-diyldimethanol typically involves the functionalization of 2,2’-bipyridine. One common method is the hydroxymethylation of 2,2’-bipyridine using formaldehyde and a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-5,5’-diyldimethanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
[2,2’-Bipyridine]-5,5’-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: The corresponding diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[2,2’-Bipyridine]-5,5’-diyldimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are utilized in catalysis and material science.
Biology: The compound is used in the study of metal-protein interactions and as a probe for investigating biological systems.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and sensors.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Lacks the hydroxymethyl groups, making it less versatile in functionalization.
4,4’-Bipyridine: Has the pyridine rings connected at the 4 and 4’ positions, resulting in different coordination properties.
1,10-Phenanthroline: A similar bidentate ligand but with a different ring structure, leading to different electronic properties.
Uniqueness
[2,2’-Bipyridine]-5,5’-diyldimethanol is unique due to the presence of hydroxymethyl groups, which provide additional sites for functionalization and enhance its versatility in forming complexes with metal ions. This makes it particularly valuable in applications requiring specific coordination environments and reactivity.
属性
IUPAC Name |
[6-[5-(hydroxymethyl)pyridin-2-yl]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-6,15-16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJDRMCWWERRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C2=NC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


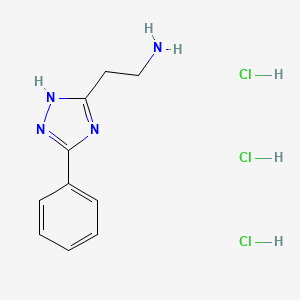
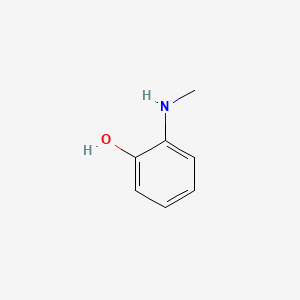
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)
![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)
